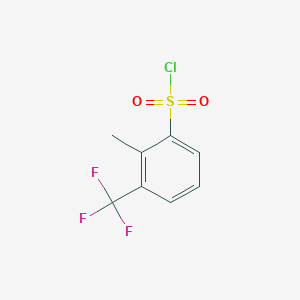

2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-5-6(8(10,11)12)3-2-4-7(5)15(9,13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIPHYPNVYOSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride, with the chemical formula C₉H₈ClF₃O₂S, is a sulfonyl chloride compound known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Weight : 252.67 g/mol

- CAS Number : 1191545-46-6

- Structure : The compound features a trifluoromethyl group, which enhances its electrophilicity and reactivity.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various biological substrates, including proteins and nucleic acids. The trifluoromethyl moiety increases the compound's hydrophobicity and alters its interaction with biological membranes, potentially enhancing its bioavailability and efficacy.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl chloride groups exhibit significant antimicrobial activity. For example, studies have shown that derivatives of benzenesulfonyl chlorides can inhibit bacterial growth by interfering with protein synthesis pathways and disrupting cell membrane integrity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2-Methyl-3-(trifluoromethyl)benzenesulfonamide | 15.625 | Staphylococcus aureus |

| 2-Trifluoromethylbenzenesulfonamide | 31.25 | Escherichia coli |

| 2,5-Bis(trifluoromethyl)benzenesulfonamide | 7.81 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that while some sulfonyl chlorides exhibit antimicrobial properties, they may also present cytotoxic effects on human cell lines. The balance between antimicrobial efficacy and cytotoxicity is crucial for therapeutic applications.

Table 2: Cytotoxicity of Sulfonyl Chlorides

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | >100 | HeLa |

| 2-Trifluoromethylbenzenesulfonamide | 50 | MCF-7 |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated a promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μg/mL.

Case Study 2: Mechanism Elucidation

Another research team investigated the mechanism by which these compounds exert their antimicrobial effects. Using molecular docking studies, they identified potential binding sites on bacterial ribosomes, suggesting that the sulfonyl group interacts with key amino acids involved in peptide synthesis.

Scientific Research Applications

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic molecules. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in nucleophilic substitution reactions. This property is exploited in synthesizing sulfonamides and other derivatives.

Key Reactions:

- Nucleophilic Substitution: The sulfonyl chloride can react with amines to form sulfonamides, which are vital in medicinal chemistry.

- Formation of Aryl Compounds: It can be used to introduce the trifluoromethyl group into aromatic systems, enhancing their biological activity.

Pharmaceutical Applications

The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs. Compounds containing this group often exhibit improved metabolic stability and bioactivity.

Case Studies:

- FDA-Approved Drugs: Recent studies have highlighted numerous FDA-approved drugs that incorporate trifluoromethyl groups as part of their structure, demonstrating their importance in drug design . For instance, the incorporation of 2-Methyl-3-(trifluoromethyl)benzenesulfonyl chloride into drug candidates has been shown to enhance efficacy against specific targets.

Agrochemical Synthesis

In agrochemistry, the compound is utilized as an intermediate for developing herbicides and pesticides. The introduction of trifluoromethyl groups can significantly improve the herbicidal activity of these compounds.

Synthesis Pathways:

- Herbicide Development: The compound can be transformed into various herbicidal agents through multiple synthetic routes, including chlorination and coupling reactions with other active ingredients .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that require enhanced chemical resistance and thermal stability.

Recent research has investigated the biological effects of compounds containing both trifluoromethyl and sulfonyl groups. These studies suggest that such compounds may exhibit antimicrobial properties, making them candidates for further investigation as potential antibacterial agents .

Research Findings:

- Antimicrobial Activity: Preliminary data indicate that derivatives of this compound show promising activity against various bacterial strains, suggesting potential applications in pharmaceuticals and agriculture.

Data Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediates for sulfonamides | Reactive sulfonyl chloride facilitates nucleophilic reactions |

| Pharmaceuticals | Drug development | Enhances metabolic stability; examples include FDA-approved drugs |

| Agrochemicals | Herbicide synthesis | Improved herbicidal activity through trifluoromethyl incorporation |

| Material Science | Fluorinated polymers | Enhanced chemical resistance and thermal stability |

| Biological Studies | Antimicrobial agents | Potential antibacterial properties observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on substituent positions, functional groups, and applications:

3-(Trifluoromethyl)benzenesulfonyl chloride

4-(Trifluoromethyl)benzenesulfonyl chloride

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Trifluoromethanesulfonyl chloride

3-Chloro-5-(trifluoromethyl)benzoyl chloride

Comparative Data Table

Structural and Reactivity Analysis

Steric and Electronic Effects

- The electron-withdrawing -CF₃ group enhances the electrophilicity of the sulfonyl chloride moiety.

- 3-/4-(Trifluoromethyl)benzenesulfonyl chlorides: These isomers differ in substituent positions, affecting electronic distribution.

- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride : The bromine substituent allows chemoselective cross-coupling reactions without C–Br bond cleavage, as demonstrated in palladium-catalyzed indole arylations (64–67% yields) .

Functional Group Comparison

- Trifluoromethanesulfonyl chloride (CF₃SO₂Cl): A smaller, non-aromatic sulfonyl chloride with high volatility. Its lower molecular weight and linear structure make it a potent triflating agent, but it lacks the aromatic stabilization seen in benzenesulfonyl derivatives .

- Benzoyl vs. Benzenesulfonyl Chlorides : 3-Chloro-5-(trifluoromethyl)benzoyl chloride contains a carbonyl group instead of a sulfonyl group, leading to distinct reactivity (e.g., acylation vs. sulfonylation) .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride typically proceeds via:

- Introduction of the sulfonyl group onto the aromatic ring bearing methyl and trifluoromethyl substituents.

- Conversion of the sulfonic acid or sulfonate intermediate into the sulfonyl chloride by chlorination.

The key challenge is selective sulfonylation and efficient chlorination while maintaining the integrity of the trifluoromethyl and methyl groups.

Preparation via Chlorosulfonation of 2-Methyl-3-(trifluoromethyl)benzene

One classical approach involves direct chlorosulfonation of the corresponding methyl-trifluoromethylbenzene compound:

- Starting Material: 2-methyl-3-(trifluoromethyl)benzene.

- Reagents: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Conditions: Controlled temperature to avoid overreaction or side reactions.

- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group is introduced ortho or meta to existing substituents, with regioselectivity influenced by the directing effects of methyl and trifluoromethyl groups.

This method is widely used due to its straightforwardness and scalability.

Oxychlorination Method Using Alkyl Sulfophenyl Precursors

A more advanced and industrially favorable method, as described in patent CN104961662A, involves:

- Raw Material: 2-methyl-3-(trifluoromethyl)alkyl sulfophenyl derivatives (alkyl = methyl, ethyl, or propyl).

- Solvents: One or more of concentrated hydrochloric acid, concentrated nitric acid, fuming nitric acid, or formic acid.

- Reagent: Chlorine gas introduced to perform oxychlorination.

- Reaction Conditions: Temperature maintained between 50–70 °C, reaction time 4–6 hours with continuous stirring.

- Process: Chlorine oxidizes the alkyl sulfophenyl intermediate to the sulfonyl chloride.

- Yield and Purity: Reaction yields greater than 90%, product purity over 97%.

- Advantages: Mild reaction conditions, simple operation, easy availability of raw materials, and suitability for industrial production.

This method is characterized by high efficiency and excellent product quality.

Diazotization Route (Less Preferred)

Another reported method involves:

- Starting from 2-methyl-3-(trifluoromethyl)aniline derivatives.

- Diazotization of the amine group followed by substitution to introduce the sulfonyl chloride.

- This route typically suffers from lower yields (~58%) and higher costs due to expensive raw materials and complex handling of diazonium salts.

Comparative Data Table: Preparation Methods

| Method | Starting Material | Reagents/Solvents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorosulfonation | 2-methyl-3-(trifluoromethyl)benzene | Chlorosulfonic acid or sulfuryl chloride | Controlled temp, ~50-70 °C | Moderate | High | Classical, direct sulfonylation |

| Oxychlorination (Patent CN104961662A) | 2-methyl-3-(trifluoromethyl)alkyl sulfophenyl | Cl2 gas, HCl, HNO3, formic acid | 50–70 °C, 4–6 h, stirring | >90 | >97 | Industrially favorable, mild conditions |

| Diazotization | 2-methyl-3-(trifluoromethyl)aniline | NaNO2, HCl, followed by sulfonyl chloride formation | Low temp diazotization | ~58 | Moderate | Lower yield, expensive raw materials |

Detailed Research Findings and Notes

- The oxychlorination method using alkyl sulfophenyl precursors is superior in terms of yield and purity, making it the preferred choice for industrial synthesis.

- Reaction parameters such as molar ratios of raw materials to solvents and chlorine are critical. For example, molar ratios of 1:1.5 to 1:20 (substrate to solvent) and 1:4 to 1:6 (substrate to chlorine) have been optimized.

- Solvent choice impacts reaction efficiency: formic acid favors higher solvent ratios (1:15–1:20), while mixtures of concentrated hydrochloric acid and nitric acid require careful balance (HCl 1:7.5–10, HNO3 1:1.5–2).

- Maintaining reaction temperature within 50–70 °C ensures controlled chlorination without decomposition.

- Post-reaction processing involves cooling, phase separation, washing, and purification to achieve high product purity.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride in laboratory settings?

The compound is typically synthesized via sulfonation of the corresponding aromatic precursor. For example, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS 39234-86-1) is prepared by reacting the parent aromatic compound with chlorosulfonic acid under controlled conditions. This method emphasizes the importance of anhydrous environments to prevent hydrolysis, with purification achieved via distillation or recrystallization . Similar protocols can be adapted for the methyl-substituted derivative by modifying the starting material.

Q. How is this compound characterized using spectroscopic methods?

Key characterization techniques include:

- NMR spectroscopy : NMR is critical for identifying trifluoromethyl groups (typically δ = -60 to -65 ppm). NMR resolves methyl and aromatic protons.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M-Cl] fragments). For related compounds like 4-(trifluoromethyl)benzenesulfonyl chloride, NIST mass spectral data provide reference fragmentation patterns .

- IR spectroscopy : Strong S=O stretching vibrations near 1350–1370 cm and 1150–1170 cm confirm sulfonyl chloride functionality.

Q. What are the typical reactions involving this sulfonyl chloride in organic synthesis?

The compound is primarily used to synthesize sulfonamides and sulfonate esters. For example:

- Sulfonamide formation : Reacting with amines (e.g., cinchona alkaloid derivatives) in dichloromethane (DCM) with triethylamine (EtN) as a base yields sulfonamides in >90% efficiency .

- Thiol synthesis : Under mild reductive conditions, it can act as a sulfonylating agent to generate thiols via intermediates like thioesters .

Advanced Research Questions

Q. What strategies optimize the yield of sulfonamide derivatives when using this compound as a reagent?

Reaction optimization focuses on:

- Base selection : EtN outperforms KCO in DCM, achieving 90% yield for sulfonamide formation with aminoquinine derivatives, likely due to superior deprotonation efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DCM, pyridine) enhance reactivity by stabilizing intermediates. Pyridine is particularly effective in suppressing side reactions during sulfonamide synthesis .

- Stoichiometry : A 1.5:1 molar ratio of sulfonyl chloride to amine minimizes unreacted starting material while avoiding excess reagent decomposition.

Q. How does the trifluoromethyl group influence the reactivity and stability of this sulfonyl chloride?

The trifluoromethyl group:

- Enhances electrophilicity : The electron-withdrawing effect activates the sulfonyl chloride toward nucleophilic attack, accelerating reactions with amines or alcohols.

- Impacts stability : While the group increases thermal stability, it may promote hydrolysis in humid environments. Storage under inert atmospheres (argon) at -20°C is recommended.

- Affords lipophilicity : This property is exploited in drug design, as seen in sulfonamide derivatives with enhanced membrane permeability .

Q. What are the challenges in handling and storing this compound to prevent decomposition?

Key challenges include:

- Moisture sensitivity : Hydrolysis to sulfonic acids occurs rapidly in humid conditions. Use of molecular sieves or anhydrous solvents (e.g., DCM dried over CaCl) is critical .

- Thermal instability : Prolonged exposure to temperatures >40°C accelerates decomposition. Short reaction times and low-temperature storage (-20°C) mitigate this .

- Byproduct formation : Residual chlorinated impurities (from synthesis) can interfere with downstream reactions. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Data Contradiction and Analysis

Q. How do conflicting reports on reaction yields with different bases inform mechanistic understanding?

Contradictory yields (e.g., 90% with EtN vs. 50–60% with KCO in sulfonamide synthesis) suggest base-dependent mechanisms. EtN likely facilitates faster deprotonation of the amine, enabling efficient nucleophilic attack on the sulfonyl chloride. In contrast, KCO may form ion pairs that slow the reaction, favoring side pathways like hydrolysis . This highlights the need for systematic solvent/base screening in reaction design.

Applications in Advanced Research

Q. How is this compound utilized in the synthesis of polymers or bioactive molecules?

- Polymer precursors : It serves as a monomer in anionic polymers, where sulfonyl groups enhance electrochemical stability. For example, 4-(trifluoromethyl)benzenesulfonamide derivatives are incorporated into pyridinium-based polymers for battery applications .

- Pharmaceutical intermediates : Sulfonamide derivatives exhibit antitumor or antimicrobial activity. Reaction with aminoquinine alkaloids generates chiral catalysts for asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.